2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

Catalog No.
S1934616
CAS No.
5706-80-9
M.F
C8H8ClN3S
M. Wt
213.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

CAS Number

5706-80-9

Product Name

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino]thiourea

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

InChI

InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

FABQYDLGFZXBIK-VZUCSPMQSA-N

SMILES

C1=CC(=CC=C1C=NNC(=S)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)Cl
  • Antimicrobial Activity

    Studies suggest 2-CHB exhibits activity against various bacteria and fungi. Research has shown it to be effective against Staphylococcus aureus, Escherichia coli, and Candida albicans []. However, more research is needed to determine its efficacy and potential mechanisms of action.

  • Anticancer Properties

    Some studies have explored the potential antitumor effects of 2-CHB. In vitro studies have shown cytotoxicity against various cancer cell lines []. The underlying mechanisms for this activity are still under investigation.

  • Metal Chelation

    The structure of 2-CHB allows it to form complexes with metal ions. This property makes it a potential candidate for research on metal detoxification or the development of chelating agents for specific metals.

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide, with the molecular formula C₈H₈ClN₃S, is a thiosemicarbazone derivative characterized by a benzylidene group attached to a hydrazine backbone. This compound features a chlorobenzyl moiety that enhances its biological activity and chemical reactivity. The presence of a thiocarbonyl group (C=S) is significant in its chemical behavior, making it a subject of interest in medicinal chemistry and organic synthesis.

There is no current information available on the mechanism of action of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide.

  • Due to the presence of a hydrazine moiety, this compound is likely to exhibit similar hazards as hydrazine, which include:
    • Toxicity: Hydrazine is a known irritant and can be harmful upon inhalation, ingestion, or skin contact [].
    • Flammability: Hydrazine is flammable and can ignite readily [].
    • Reactivity: Hydrazine can react violently with oxidizing agents and strong acids [].

  • Condensation Reactions: 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide can be synthesized through the condensation of 4-chlorobenzaldehyde with thiosemicarbazide. This reaction typically involves heating the reactants in an appropriate solvent, leading to the formation of the thiosemicarbazone structure .
  • Nucleophilic Substitution: The thiocarbonyl group can participate in nucleophilic attacks, making it reactive towards various electrophiles, which can lead to the formation of more complex derivatives .
  • Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, breaking down the compound into its constituent parts.

Research indicates that 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide exhibits significant biological activities, particularly:

  • Antiproliferative Effects: Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
  • Topoisomerase Inhibition: It has been evaluated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism is often targeted in cancer therapies .

The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide typically involves the following steps:

  • Reactants Preparation: Obtain 4-chlorobenzaldehyde and thiosemicarbazide.
  • Reaction Conditions: Mix the reactants in a suitable solvent (like ethanol or methanol) and heat under reflux.
  • Isolation: Upon completion of the reaction, isolate the product through filtration or crystallization.
  • Characterization: Use techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound .

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has several applications:

  • Pharmaceutical Development: Its antiproliferative properties make it a candidate for further development as an anticancer drug.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex thiosemicarbazone derivatives.
  • Biochemical Studies: It is used in studies exploring enzyme inhibition and other biological interactions.

Interaction studies have focused on understanding how 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide interacts with biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases .
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to various biological targets at the molecular level, aiding in drug design .

Several compounds share structural similarities with 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. Here are some notable examples:

Compound NameStructureUnique Characteristics
2-(4-Methylbenzylidene)hydrazine-1-carbothioamideC₈H₉N₃SContains a methyl group instead of chlorine, affecting its reactivity and biological properties.
2-(Phenylbenzylidene)hydrazine-1-carbothioamideC₉H₉N₃SLacks halogen substitution, potentially leading to different biological activities.
2-(4-Bromobenzylidene)hydrazine-1-carbothioamideC₈H₈BrN₃SBromine substitution may enhance or alter its pharmacological profile compared to the chlorinated version.

The uniqueness of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide lies in its specific halogen substitution pattern, which influences both its chemical reactivity and biological activity compared to similar compounds.

XLogP3

2.5

Dates

Modify: 2023-08-16

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